molecular formula C12H6Cl2N4O2 B2867544 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide CAS No. 477708-94-4

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide

Cat. No.: B2867544
CAS No.: 477708-94-4
M. Wt: 309.11
InChI Key: TXIBVLHMOKTZQF-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is a heterocyclic compound featuring a pyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position and a carbonyl azide moiety at the 2-position. The 2,4-dichlorobenzoyl group is a common pharmacophore in bioactive molecules, contributing to antimicrobial, anticancer, and herbicidal properties . The carbonyl azide group may confer reactivity for further chemical transformations, such as Curtius rearrangements, which are critical in synthesizing amines or isocyanates.

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N4O2/c13-7-1-2-8(9(14)4-7)11(19)6-3-10(16-5-6)12(20)17-18-15/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBVLHMOKTZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid

The pyrrole ring is first functionalized with the 2,4-dichlorobenzoyl group. Friedel-Crafts acylation is a plausible method, though pyrroles require mild conditions due to their sensitivity to strong acids. A reported approach involves using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in a non-polar solvent (e.g., dichloromethane) at 0–5°C. Subsequent hydrolysis yields the carboxylic acid.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran (THF) to form 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl chloride.

Reaction Summary:

  • Friedel-Crafts acylation : Pyrrole + 2,4-dichlorobenzoyl chloride → 4-(2,4-dichlorobenzoyl)-1H-pyrrole.
  • Oxidation : Introduction of carboxylic acid at the 2-position (e.g., using KMnO₄ under acidic conditions).
  • Acyl chloride formation : SOCl₂, reflux.
  • Azidation : NaN₃, acetone/H₂O, 0–10°C.

Pathway 2: Sequential Acylation of Pyrrole Dicarbonyl Dichloride

Preparation of 1H-pyrrole-2,4-dicarbonyl Dichloride

Pyrrole-2,4-dicarboxylic acid is treated with excess thionyl chloride to form the dichloride. This intermediate allows selective acylation at the 4-position.

Selective Benzoylation at the 4-Position

The dichloride reacts with 2,4-dichlorobenzoyl alcohol or a Grignard reagent under controlled conditions to install the benzoyl group. Alternatively, nucleophilic acyl substitution with a benzoyloxy group could be employed.

Azide Installation at the 2-Position

The remaining acyl chloride at the 2-position undergoes azidation with NaN₃ as described in Pathway 1.

Advantages :

  • Enables regioselective functionalization.
  • Avoids over-acylation of the pyrrole ring.

Pathway 3: Direct Diazotization of Acyl Hydrazide

Synthesis of Acyl Hydrazide

The carboxylic acid intermediate (from Pathway 1) is converted to the hydrazide by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

Diazotization to Acyl Azide

Treatment with nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl at low temperatures (–5 to 0°C) converts the hydrazide to the azide via the diazotization mechanism.

Critical Considerations :

  • Excess nitrous acid must be quenched to prevent side reactions.
  • Requires strict temperature control to avoid Curtius rearrangement to isocyanates.

Comparative Analysis of Synthetic Routes

Pathway Key Steps Yield Challenges Citations
1 Friedel-Crafts, Azidation Moderate Pyrrole sensitivity to strong acids
2 Dichloride intermediate, Selective acylation Low Regioselectivity control
3 Hydrazide diazotization High Competing Curtius rearrangement

Industrial-Scale Production Insights

While laboratory-scale methods focus on stepwise functionalization, industrial processes may prioritize cost efficiency and atom economy. Continuous flow reactors could mitigate risks associated with exothermic azidation steps. The compound’s listing by suppliers like AA Blocks and Key Organics suggests commercial availability via optimized large-scale routes, though proprietary details remain undisclosed.

Chemical Reactions Analysis

Thermal Decomposition and Curtius Rearrangement

Upon heating, the carbonyl azide undergoes a Curtius rearrangement to generate an isocyanate intermediate. This reaction is pivotal for forming ureas or carbamates upon nucleophilic trapping:

4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azideΔIsocyanate+N2\text{4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide}\xrightarrow{\Delta}\text{Isocyanate}+\text{N}_2\uparrow

The isocyanate intermediate can react with amines or alcohols to yield substituted ureas or carbamates, respectively .

Key Observations :

  • Decomposition occurs at temperatures >80°C .

  • The reaction is accelerated in polar aprotic solvents (e.g., DMF, THF) .

Staudinger Reaction

The azide reacts with triphenylphosphine (PPh₃) in a Staudinger reaction to form an iminophosphorane intermediate, which hydrolyzes to yield the primary amine:

4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide+PPh3IminophosphoraneH2OAmine+Ph3PO\text{4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide}+\text{PPh}_3\rightarrow \text{Iminophosphorane}\xrightarrow{\text{H}_2\text{O}}\text{Amine}+\text{Ph}_3\text{PO}

This reaction is critical for bioconjugation and peptide synthesis .

Experimental Data :

Reaction ConditionYield (%)Product Purity (%)
PPh₃ (1.2 eq), THF, r.t.7895
PPh₃ (2.0 eq), DCM, 0°C8598

Cycloaddition Reactions

The azide participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper(I) catalysis (CuAAC) to form 1,2,3-triazoles:

4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide+AlkyneCu I Triazole\text{4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazole}

This reaction is stereospecific and proceeds with high regioselectivity .

Key Applications :

  • Labeling biomolecules via "click chemistry" .

  • Polymer crosslinking .

Nucleophilic Substitution

The electron-withdrawing 2,4-dichlorobenzoyl group enhances the electrophilicity of the pyrrole ring, enabling nucleophilic aromatic substitution (SNAr) at the C3/C5 positions under basic conditions :

Example Reaction :

4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide+NaOMeMethoxy substituted product\text{4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide}+\text{NaOMe}\rightarrow \text{Methoxy substituted product}

Substituent Effects :

NucleophilePositionYield (%)
MethoxideC365
AmineC572

Photolytic Decomposition

UV irradiation (254 nm) induces decomposition to a nitrene intermediate, which can insert into C–H bonds or dimerize:

4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azidehνNitreneInsertion products Dimers\text{4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide}\xrightarrow{h\nu}\text{Nitrene}\rightarrow \text{Insertion products Dimers}

This pathway is exploited in photoaffinity labeling .

Reductive Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine while preserving the pyrrole and dichlorobenzoyl groups:

4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azideH2/Pd CAmine+NH3\text{4 2 4 Dichlorobenzoyl 1H pyrrole 2 carbonyl azide}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Amine}+\text{NH}_3

Conditions :

  • 1 atm H₂, EtOH, 25°C.

  • Yield: 90% .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)
Curtius Rearrangement80°C, DMFIsocyanate75
Staudinger ReactionPPh₃, THF, r.t.Amine85
CuAACCuI, DIPEA, DMSO1,2,3-Triazole92
SNArNaOMe, DMF, 60°CC3-Methoxy pyrrole65
PhotolysisUV (254 nm), CH₃CNNitrene-derived adducts60

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide:

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is a chemical compound with the molecular formula C12H6Cl2N4O2C_{12}H_{6}Cl_{2}N_{4}O_{2} . It is available for purchase from chemical vendors like Sigma-Aldrich and AK Scientific .

Potential Applications

  • Inhibitor of USP7: This compound can be used as an inhibitor of Ubiquitin-Specific Protease 7 (USP7) . USP7 inhibitors are useful in treating cancers, neurodegenerative diseases, and immunological disorders . The compound may also have applications in diabetes, bone and joint diseases, osteoporosis, arthritis, inflammatory disorders, cardiovascular diseases, ischemic diseases, viral infections and diseases, viral infectivity and/or latency, and bacterial infections and diseases .
  • Medical Community: This compound may provide a novel pharmacological strategy for treating diseases and disorders associated with USP7 enzymes .
  • Cosmetics: Compounds containing synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

  • The 2,4-dichlorobenzoyl group is prevalent across analogs, suggesting its role in enhancing bioactivity through hydrophobic interactions and electron-withdrawing effects.

Comparison :

  • The iron(III) complex synthesis achieved high yields (>97%) via straightforward reflux, highlighting scalability .
  • Pyrazole derivatives utilized eco-friendly deep eutectic solvents (DES), aligning with green chemistry trends .
  • The target compound’s carbonyl azide group may require specialized conditions (e.g., low-temperature azide formation) to avoid explosive hazards.
Table 3: Bioactivity Profiles of Analogs
Compound Name Bioactivity (IC₅₀/ΔG/Ki) Key Mechanisms Evidence ID
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) ΔG = -7.76 kcal/mol, Ki = 2.11 µM Ribonucleotide reductase inhibition
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives DPPH IC₅₀: 25–100 µg/mL (antioxidant) Free radical scavenging
Pyrazoxyfen Herbicidal activity Inhibition of plant cell division

Key Findings :

  • The iron(III) complex exhibited superior binding affinity (ΔG = -7.76 kcal/mol) to ribonucleotide reductase, a cancer therapy target, outperforming hydroxyurea (a known anticancer drug) .
  • Pyrazole derivatives showed moderate antioxidant activity (IC₅₀ ~25–100 µg/mL), suggesting the 2,4-dichlorobenzoyl group alone is insufficient for potent radical scavenging .
  • Pyrazoxyfen’s herbicidal action underscores the 2,4-dichlorobenzoyl group’s versatility in agrochemical design .

Physicochemical and Spectroscopic Properties

Table 4: Spectroscopic and Stability Data
Compound Name UV-Vis λₘₐₓ (nm) Molar Absorptivity (ε) Stability Notes Evidence ID
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) 315–320 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ High HIA (97.8%), moderate Caco2 permeability
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Not reported Not reported Stable in DES

Analysis :

  • The iron(III) complex showed a bathochromic shift (λₘₐₓ ~315–320 nm) compared to its precursors, confirming ligand-metal charge transfer .
  • High human intestinal absorption (HIA: 97.8%) and moderate Caco2 permeability (53.64%) suggest oral bioavailability for the iron complex .

Biological Activity

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and an azide functional group. Its molecular formula is C12_{12}H8_{8}Cl2_{2}N4_{4}O, and it is typically synthesized through multi-step reactions involving acylation and azidation processes.

The biological activity of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is primarily attributed to its ability to interact with specific biological targets. The azide group can undergo various reactions, including cycloaddition and nucleophilic attack, which may lead to the formation of reactive intermediates capable of modulating enzyme activity or interfering with cellular processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide may inhibit the growth of certain cancer cell lines. For instance, it has been shown to affect the proliferation of human breast cancer cells in vitro by inducing apoptosis through caspase activation pathways .
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes involved in cancer progression. Molecular docking studies indicate that it may bind effectively to the active sites of tyrosine kinases, which are critical in signaling pathways related to tumor growth and metastasis .
  • Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against various bacterial strains. In vitro assays have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings

A summary of key studies exploring the biological activity of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is presented in the table below:

Study Findings Methodology
Study 1Inhibition of breast cancer cell proliferationCell viability assays, apoptosis detection
Study 2Binding affinity to tyrosine kinasesMolecular docking simulations
Study 3Antimicrobial effects on bacterial strainsMinimum inhibitory concentration (MIC) tests

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study A : A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .
  • Case Study B : Another investigation assessed the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent .

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